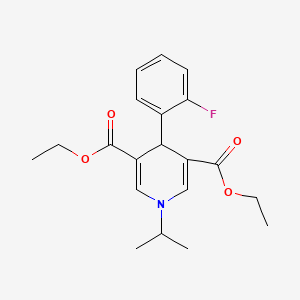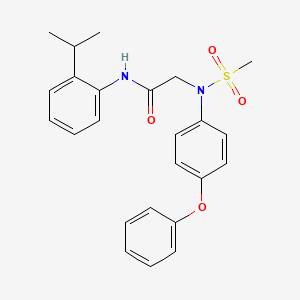![molecular formula C19H22N2O3S B3551367 N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3551367.png)
N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide
Vue d'ensemble
Description
N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide, also known as AZP, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. AZP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 395.52 g/mol. In
Mécanisme D'action
The mechanism of action of N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins and are implicated in cancer invasion and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-proliferative and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide has several advantages for lab experiments, including its high solubility in organic solvents and its relative stability. However, this compound can be difficult to synthesize and purify, and its mechanism of action is not fully understood. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.
Orientations Futures
There are several future directions for research on N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide. One area of focus is the development of new synthesis methods that are more efficient and scalable. Another area of focus is the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could lead to its approval as a new cancer or anti-inflammatory drug.
Applications De Recherche Scientifique
N-[2-(1-azepanylcarbonyl)phenyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that this compound has anti-proliferative effects on cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(21-14-8-1-2-9-15-21)17-12-6-7-13-18(17)20-25(23,24)16-10-4-3-5-11-16/h3-7,10-13,20H,1-2,8-9,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFKWMDYONXJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197506 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(4-methoxyphenyl)-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3551308.png)
![5-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3551314.png)
![N~1~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B3551333.png)
![1-(4-chlorophenyl)-2-{[4-(4-ethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3551341.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B3551348.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylbutanamide](/img/structure/B3551352.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-fluorobenzamide](/img/structure/B3551359.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3551373.png)
![3-[5-(4-bromophenyl)-1-(2-hydroxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3551382.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3551394.png)
